molecular formula C18H17BrF3NO3 B3607238 3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3607238
M. Wt: 432.2 g/mol
InChI Key: FHOJMDVHVQWCCT-UHFFFAOYSA-N
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Description

3-Bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by its bromine, ethoxy, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Ethoxylation: The ethoxy groups are introduced via an ethoxylation reaction, often using ethanol in the presence of a base such as sodium ethoxide (NaOEt).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and ethoxylated benzene derivative with 3-(trifluoromethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the trifluoromethyl group to a methyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Products include 3-bromo-4,5-diethoxybenzoic acid.

    Reduction: Products include 3-bromo-4,5-diethoxy-N-[3-(methyl)phenyl]benzamide.

    Substitution: Products include 3-azido-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3-Chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide: Chlorine atom instead of bromine.

    3-Bromo-4,5-diethoxy-N-[3-(methyl)phenyl]benzamide: Methyl group instead of trifluoromethyl group.

Uniqueness

3-Bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its bromine, ethoxy, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications.

Properties

IUPAC Name

3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF3NO3/c1-3-25-15-9-11(8-14(19)16(15)26-4-2)17(24)23-13-7-5-6-12(10-13)18(20,21)22/h5-10H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOJMDVHVQWCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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